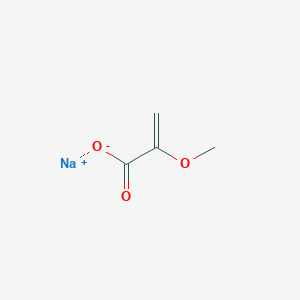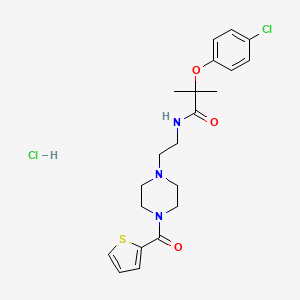
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is known for its high affinity and selectivity as a dopamine D(4) receptor ligand. The parent compound has been used as a lead for further structural modifications to explore the structure-affinity relationship for the dopamine D(4) receptor. These modifications include changes to the amide bond, the alkyl chain linking the benzamide moiety to the piperazine ring, and the creation of semirigid analogues .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, a compound with a similar piperazine structure, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction was optimized for raw material ratio, reaction time, and temperature, resulting in an 88.5% yield of the product . This synthesis pathway may provide insights into the potential synthesis of the compound , although specific details for its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active compounds due to its ability to interact with various receptors. The presence of a 4-chlorophenoxy substituent and a thiophene-2-carbonyl group suggests that the compound could exhibit unique binding characteristics, possibly affecting its affinity and selectivity towards certain receptors. The structural modifications mentioned in the first paper indicate that such changes can significantly impact the receptor binding profile.
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving the compound, it can be inferred that the compound may undergo reactions typical of amides, ethers, and aromatic halides. The reactivity of the amide bond, for example, could be influenced by the adjacent substituents, potentially affecting the stability and reactivity of the compound. The presence of a chlorophenoxy group also suggests potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided data. However, based on the structural features and the properties of related compounds, it can be hypothesized that the compound may exhibit moderate solubility in organic solvents due to the presence of both polar (amide, ether) and nonpolar (aromatic rings) groups. The compound's stability could be influenced by the susceptibility of the amide bond to hydrolysis under certain conditions .
Wissenschaftliche Forschungsanwendungen
Serine Protease Inhibition
A study by Gütschow and Neumann (1998) focused on the synthesis and evaluation of thieno[2,3-d][1,3]oxazin-4-ones, including compounds with 2-aminothiophene prepared by the Gewald reaction, for their inhibitory activity toward human leukocyte elastase. The introduction of specific substituents led to potent inhibitors, demonstrating the potential application of related compounds in the inhibition of serine proteases, which are significant in various physiological and pathological processes (Gütschow & Neumann, 1998).
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the potential of structurally similar compounds in antimicrobial research (Bektaş et al., 2010).
Antiviral and Antimicrobial Evaluation
Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat and evaluated their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Certain derivatives showed promising activities, indicating the relevance of such compounds in antiviral and antimicrobial applications (Reddy et al., 2013).
Solubility and Pharmacokinetics
Volkova et al. (2020) studied a novel potential antifungal compound of the 1,2,4-triazole class, focusing on its solubility in different solvents and thermodynamic parameters of solubility and transfer processes. This research highlights the importance of understanding solubility and pharmacokinetics for the development of new drugs (Volkova et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S.ClH/c1-21(2,28-17-7-5-16(22)6-8-17)20(27)23-9-10-24-11-13-25(14-12-24)19(26)18-4-3-15-29-18;/h3-8,15H,9-14H2,1-2H3,(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIHJZAOQVKIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

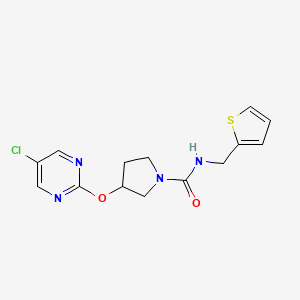

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)
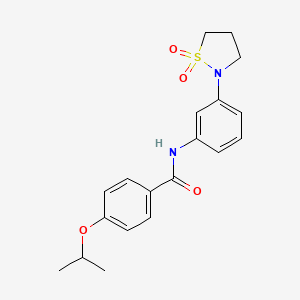
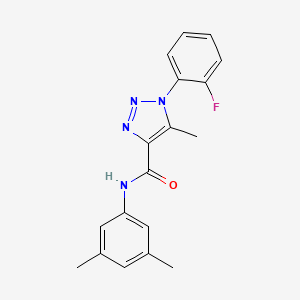
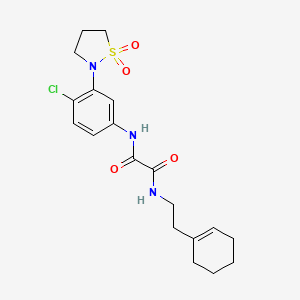
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)
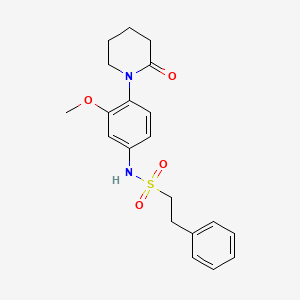

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
![3-oxo-2-phenyl-5-propyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3014406.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)
![N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3014409.png)
